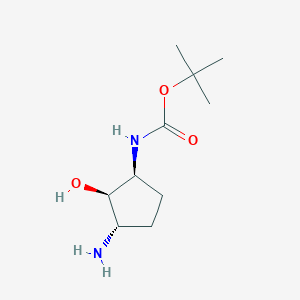
tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate: is a complex organic compound characterized by its unique structural features, including a tert-butyl group, an amino group, a hydroxyl group, and a cyclopentyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate typically involves multiple steps, starting with the preparation of the cyclopentyl core. One common approach is the cyclization of a suitable precursor, followed by the introduction of the amino and hydroxyl groups through selective functionalization reactions. The tert-butyl carbamate group is then added using reagents such as di-tert-butyl dicarbonate (Boc2O) under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using flow chemistry techniques to enhance efficiency and scalability. Flow reactors can provide better control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or chromium(VI) compounds can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of new substituents at specific positions on the cyclopentyl ring.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a tool in biochemical studies to investigate enzyme-substrate interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate exerts its effects depends on its molecular targets and pathways. For example, in biochemical studies, it may interact with specific enzymes, altering their activity and leading to downstream effects. The exact mechanism would vary based on the context of its application.
Comparaison Avec Des Composés Similaires
Tert-butyl cyclopentylamine: Similar structure but lacks the hydroxyl group.
Cyclopentylamine derivatives: Various analogs with different substituents on the cyclopentyl ring.
Uniqueness: Tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Propriétés
Formule moléculaire |
C10H20N2O3 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,2R,3S)-3-amino-2-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-5-4-6(11)8(7)13/h6-8,13H,4-5,11H2,1-3H3,(H,12,14)/t6-,7-,8+/m0/s1 |
Clé InChI |
IHAGEXOUSOHVFY-BIIVOSGPSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]([C@H]1O)N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(C1O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


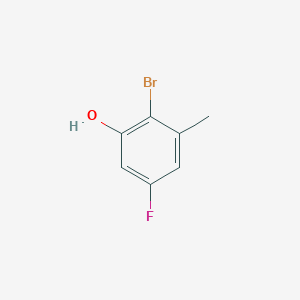

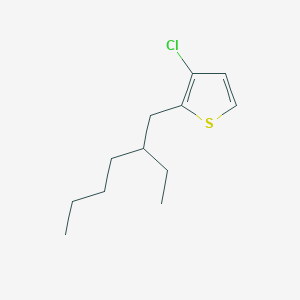
![N-(benzo[d]oxazol-2-yl)acetamide](/img/structure/B15362041.png)
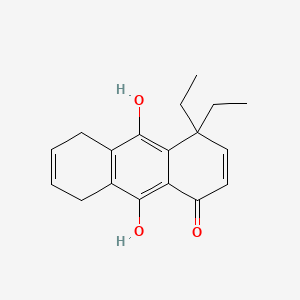


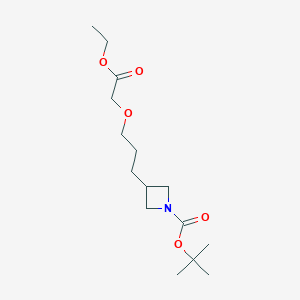

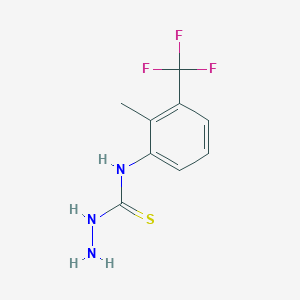
![rel-(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridin-7-one;hydrochloride](/img/structure/B15362085.png)
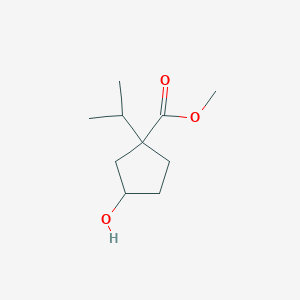
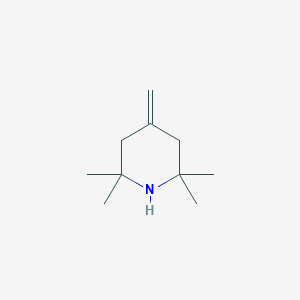
![4-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15362111.png)
